molecular formula C16H11F3N2O B5603687 2-[4-(trifluoromethyl)-3H-1,5-benzodiazepin-2-yl]phenol

2-[4-(trifluoromethyl)-3H-1,5-benzodiazepin-2-yl]phenol

Cat. No.: B5603687
M. Wt: 304.27 g/mol
InChI Key: QXJRPHTUYGCLAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(trifluoromethyl)-3H-1,5-benzodiazepin-2-yl]phenol is a chemical compound that belongs to the class of benzodiazepines, which are known for their psychoactive properties This compound features a trifluoromethyl group, which is known to enhance the pharmacological activity of molecules due to its electron-withdrawing properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(trifluoromethyl)-3H-1,5-benzodiazepin-2-yl]phenol typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to enhance the reaction rates. The use of continuous flow reactors can also improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[4-(trifluoromethyl)-3H-1,5-benzodiazepin-2-yl]phenol undergoes various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The benzodiazepine core can be reduced to form dihydrobenzodiazepines.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydrobenzodiazepine derivatives.

    Substitution: Various substituted benzodiazepine derivatives depending on the nucleophile used.

Scientific Research Applications

2-[4-(trifluoromethyl)-3H-1,5-benzodiazepin-2-yl]phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(trifluoromethyl)-3H-1,5-benzodiazepin-2-yl]phenol involves its interaction with the central nervous system. It binds to the gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA and leading to sedative and anxiolytic effects. The trifluoromethyl group enhances its binding affinity and potency .

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar sedative and anxiolytic effects.

    Alprazolam: Known for its use in treating anxiety disorders.

    Lorazepam: Used for its sedative and anxiolytic properties.

Uniqueness

2-[4-(trifluoromethyl)-3H-1,5-benzodiazepin-2-yl]phenol is unique due to the presence of the trifluoromethyl group, which significantly enhances its pharmacological activity compared to other benzodiazepines. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

2-[4-(trifluoromethyl)-3H-1,5-benzodiazepin-2-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N2O/c17-16(18,19)15-9-13(10-5-1-4-8-14(10)22)20-11-6-2-3-7-12(11)21-15/h1-8,22H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXJRPHTUYGCLAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NC2=CC=CC=C2N=C1C(F)(F)F)C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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